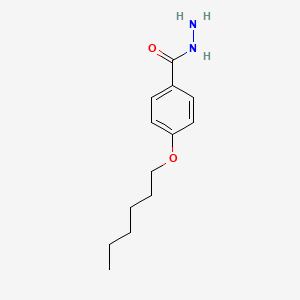

4-(Hexyloxy)benzohydrazide

描述

Contextualization within Benzohydrazide (B10538) Chemistry

Benzohydrazide and its derivatives represent a significant class of compounds in organic and medicinal chemistry. umsha.ac.ir The core structure consists of a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH2). This framework serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds and Schiff bases. umsha.ac.ird-nb.info The biological significance of benzohydrazides is well-documented, with various derivatives exhibiting a broad spectrum of activities, including antimicrobial, anticancer, and antioxidant properties. umsha.ac.irnih.gov The reactivity of the hydrazide moiety allows for straightforward modifications, making it an attractive target for the development of new therapeutic agents. d-nb.info 4-(Hexyloxy)benzohydrazide is a specific derivative where a hexyloxy group (-O(CH2)5CH3) is attached to the para position of the benzene ring, a structural feature that can influence its physicochemical properties and biological activity.

Scope of Research Focus for this compound Derivatives

Research concerning this compound has primarily focused on the synthesis and evaluation of its derivatives, particularly Schiff bases formed by the condensation of the hydrazide with various aldehydes and ketones. These derivatives have been investigated for a range of potential therapeutic applications. The main areas of research for this compound derivatives include their antimicrobial, anticancer, and antioxidant activities. The introduction of different substituents through the formation of Schiff bases allows for the fine-tuning of their biological profiles.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hexoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-4-5-10-17-12-8-6-11(7-9-12)13(16)15-14/h6-9H,2-5,10,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSQOKZGDNEDJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364641 | |

| Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-63-8 | |

| Record name | 4-(HEXYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-(Hexyloxy)benzohydrazide Parent Compound

The synthesis of the core this compound molecule can be achieved through both traditional and modern techniques, each offering distinct advantages in terms of reaction conditions and efficiency.

Conventional Reaction Protocols

The conventional synthesis of this compound typically involves a two-step process. The first step is the etherification of a 4-hydroxybenzoic acid ester, such as ethyl 4-hydroxybenzoate (B8730719), with a hexyl halide, commonly 1-bromohexane. This reaction is generally carried out in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) and often requires heating under reflux for an extended period to ensure complete reaction. researchgate.net

The subsequent step involves the hydrazinolysis of the resulting 4-(hexyloxy)benzoate ester. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent like ethanol (B145695). chemmethod.com The mixture is refluxed for several hours to yield the desired this compound. researchgate.netchemmethod.com This well-established protocol, while reliable, often necessitates long reaction times and purification steps to obtain the final product in high purity.

A similar conventional approach starts with 4-hexyloxybenzoic acid, which is then condensed with phenol (B47542) derivatives. prepchem.com

Microwave-Assisted Synthesis Approaches

In recent years, microwave-assisted organic synthesis has gained significant traction as a more efficient and environmentally friendly alternative to conventional heating methods. oatext.com This technique has been successfully applied to the synthesis of hydrazide derivatives, drastically reducing reaction times and often improving yields. pensoft.netresearchgate.netresearchgate.net

For the synthesis of hydrazides, the reaction of an ester with hydrazine hydrate can be significantly accelerated under microwave irradiation. chemmethod.compensoft.net For instance, the conversion of ethyl 4-hydroxybenzoate with hydrazine hydrate to the corresponding hydrazide has been achieved in a very short time using a lab-made microwave. chemmethod.com This rapid, solvent-free or minimal-solvent approach offers a greener and more time-efficient pathway to the this compound precursor. oatext.comresearchgate.net

Derivatization Strategies via Schiff Base Formation

The hydrazide functional group in this compound is a key handle for further molecular elaboration, most notably through the formation of Schiff bases. This is typically achieved by condensation with various aldehydes and ketones.

Synthesis of Aroylhydrazone Schiff Bases

Aroylhydrazones, a class of Schiff bases derived from aroylhydrazides, are readily synthesized by reacting this compound with a variety of aromatic aldehydes. chemicalpapers.comresearchgate.net The reaction is typically carried out in an alcoholic solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid, and may require refluxing for a few hours. nih.govmdpi.comderpharmachemica.com The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the Schiff base. ijcce.ac.ir

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Class |

| This compound | Aromatic Aldehyde | Acetic Acid (catalytic) | Ethanol | Reflux | Aroylhydrazone Schiff Base |

| This compound | Ketone | Acetic Acid (catalytic) | Ethanol | Reflux | Aroylhydrazone Schiff Base |

This straightforward condensation reaction allows for the introduction of a wide range of substituted aromatic rings, leading to a large library of aroylhydrazone derivatives with diverse electronic and steric properties.

Functionalization with Aromatic and Heterocyclic Moieties (e.g., furan (B31954), naphthalene)

The versatility of the Schiff base formation extends to the incorporation of various aromatic and heterocyclic systems. For example, the reaction of this compound with furan-2-carbaldehyde in refluxing ethanol with a catalytic amount of acetic acid yields (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide. researchgate.netchemicalpapers.com This introduces a furan ring into the molecular structure.

Similarly, the incorporation of a naphthalene (B1677914) moiety has been successfully achieved. The condensation of this compound with 1-(naphthalen-2-yl)ethanone results in the formation of (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide. researchgate.net This strategy of utilizing different aldehydes and ketones provides a powerful tool for tuning the properties of the final molecule by introducing specific aromatic or heterocyclic units. derpharmachemica.comasianpubs.org

Diversification through Cyclization Reactions

The aroylhydrazone derivatives of this compound serve as versatile intermediates for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions lead to the formation of stable five-membered rings, such as 1,3,4-oxadiazoles, which are of significant interest in medicinal and materials chemistry.

One common method for the cyclization of aroylhydrazones to 1,3,4-oxadiazoles involves oxidative cyclization. Various oxidizing agents can be employed for this transformation. For instance, N-acylhydrazones can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net Another approach involves the use of reagents like thionyl chloride for the cyclization of N,N'-diacylhydrazines. growingscience.com

A notable example is the cyclization of benzoic acid benzylidene hydrazide in the presence of ceric ammonium (B1175870) nitrate (B79036) and methanol (B129727) to yield a 2-methoxy-2-phenyl-1,3,4-oxadiazole derivative. asianpubs.org While this specific example does not use the 4-(hexyloxy) derivative, the principle is applicable. The aroylhydrazone Schiff bases of this compound can be treated with reagents like acetic anhydride (B1165640) under microwave irradiation to afford N-acetyl 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com This cyclization introduces a new heterocyclic ring system, further diversifying the molecular architecture originating from this compound. organic-chemistry.org

| Starting Material | Reagent | Product |

| Aroylhydrazone of this compound | Acetic Anhydride (Microwave) | N-acetyl-1,3,4-oxadiazole derivative |

| N-acylhydrazones | Oxidizing Agent (e.g., Chloramine-T) | 2,5-disubstituted 1,3,4-oxadiazole |

| Benzoic acid benzylidene hydrazide | Ceric Ammonium Nitrate / Methanol | 2-methoxy-2-phenyl-1,3,4-oxadiazole |

These cyclization strategies demonstrate the potential of this compound derivatives to serve as precursors for more complex heterocyclic structures, expanding the scope of accessible compounds.

Formation of 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles from aroylhydrazides like this compound is a well-established transformation in organic chemistry. nih.govnih.gov These compounds are valued for their low lipophilicity in drug development. rsc.org The general approach involves the cyclization of a 1,2-diacylhydrazine intermediate, which can be formed by reacting the benzohydrazide (B10538) with a carboxylic acid or its derivative. nih.gov A variety of dehydrating agents can then be used to effect the cyclization, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov

Another common route is the oxidative cyclization of N-acylhydrazones. nih.govmdpi.com These hydrazones are typically prepared by the condensation of this compound with an appropriate aldehyde. derpharmachemica.comderpharmachemica.com Subsequent treatment with an oxidizing agent promotes the formation of the 1,3,4-oxadiazole ring. Several reagents have been employed for this purpose, such as iodine in the presence of mercuric oxide, cerium ammonium nitrate (CAN), and chloramine-T. mdpi.commedicaljournal-ias.org The reaction of N-acylhydrazones with reagents like acetic anhydride can also lead to 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives. medicaljournal-ias.org

A specific example involves the reaction of this compound with an aldehyde to form an N'-arylidene acylhydrazide, which can then be cyclized using a copper(II) catalyst to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov Mechanochemical methods, which are environmentally benign, have also been developed for the synthesis of 1,3,4-oxadiazoles from acylhydrazides. organic-chemistry.org

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| This compound | Carboxylic Acid, Dehydrating Agent | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

| This compound | Aldehyde, Oxidizing Agent (e.g., I2/HgO, CAN) | 2,5-Disubstituted 1,3,4-Oxadiazole | mdpi.commedicaljournal-ias.org |

| N-Acylhydrazone of this compound | Acetic Anhydride | 2,3-Dihydro-1,3,4-Oxadiazole | medicaljournal-ias.org |

| N-Acylhydrazone of this compound | Cu(OTf)2 | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

Other Heterocyclic Ring Systems (e.g., 1,3,4-thiadiazole)

The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from this compound can be achieved through several routes. A common method involves the reaction of the acid hydrazide with carbon disulfide in a basic medium. researchgate.netresearchgate.net This reaction typically proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization. For instance, reacting an acylhydrazide with carbon disulfide and potassium hydroxide, followed by heating, can yield the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol.

Another approach is the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov These are prepared by reacting this compound with an appropriate isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic conditions, for example, using orthophosphoric acid, to furnish the 1,3,4-thiadiazole ring. nih.gov It is also possible to convert 1,3,4-oxadiazoles into 1,3,4-thiadiazoles. sbq.org.br

| Starting Material | Reagent(s) | Intermediate | Product Type | Reference(s) |

| This compound | Carbon Disulfide, Base | Dithiocarbazate | 5-Substituted-1,3,4-thiadiazole-2-thiol | researchgate.netresearchgate.net |

| This compound | Isothiocyanate | Thiosemicarbazide | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |

| 5-Substituted-2-amino-1,3,4-oxadiazole | P4S10 or Lawesson's Reagent | - | 5-Substituted-2-amino-1,3,4-thiadiazole | sbq.org.br |

Advanced Synthetic Routes for Specific Analogues

Beyond the formation of common heterocyclic cores, more specialized synthetic strategies are employed to introduce specific functionalities onto the this compound scaffold.

Preparation of Halogenated Benzohydrazide Analogues

The introduction of halogen atoms, particularly fluorine, into the benzohydrazide structure can significantly influence the compound's biological properties. nih.gov The synthesis of halogenated benzohydrazide analogues often starts from a halogenated benzoic acid. For example, a fluorinated benzoic acid can be converted to its corresponding acid chloride, which is then reacted with hydrazine to yield the fluorinated benzohydrazide. google.commdpi.com

A two-step synthesis of 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide has been reported starting from methyl salicylate. mdpi.com The first step is a microwave-assisted hydrazinolysis to produce salicylhydrazide, followed by acylation with 4-fluorobenzoyl chloride at low temperatures. mdpi.com This highlights a method for introducing a fluorinated benzoyl group to a hydrazide. Similarly, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been synthesized, indicating that the starting benzohydrazide itself can contain fluorine. nih.gov The synthesis of these starting materials often involves the corresponding trifluoromethyl-substituted benzoic acid. nih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| Halogenated Benzoic Acid | Thionyl Chloride, Hydrazine | Halogenated Benzohydrazide | google.commdpi.com |

| Methyl Salicylate | Hydrazine Hydrate (microwave), 4-Fluorobenzoyl Chloride | 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | mdpi.com |

| 4-(Trifluoromethyl)benzoic acid | Thionyl Chloride, Hydrazine | 4-(Trifluoromethyl)benzohydrazide | nih.gov |

Introduction of Triazinyl Moieties

The incorporation of a triazine ring system can be achieved by reacting a benzohydrazide with a suitable triazine-containing precursor. For example, synthetic access to 7-CF3-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.growingscience.comresearchgate.nettriazin-4-yl radicals containing a 4-(6-hydroxyhexyloxy)phenyl group at the C(3) position has been described. mdpi.comresearchgate.net This synthesis starts with a hydrazide, such as 4-(6-hydroxyhexyloxy)benzohydrazide, which is then reacted in a multi-step process to form the triazine ring. mdpi.comresearchgate.net A general method involves reacting the hydrazide with tin powder in acetic acid. mdpi.com

Synthesis of Poly(hexyloxy)benzohydrazide Derivatives

The synthesis of polymeric structures incorporating the hexyloxybenzohydrazide unit can be achieved through polycondensation reactions. The formation of polyhydrazones in water has been demonstrated through template-assisted polymerization. This involves the reaction of a dihydrazide with a dialdehyde, facilitated by a supramolecular template. While not specifically detailing poly(hexyloxy)benzohydrazide, the principle of using a dihydrazide in polymerization is established.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic transitions within 4-(Hexyloxy)benzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, benzyl (B1604629) 4-(hexyloxy)benzoate, reveals characteristic signals that help in the structural assignment of the hexyloxy group and the benzene (B151609) ring. rsc.org In one study, the ¹H NMR spectrum of 4-bromo-N'-(4-(hexyloxy)benzoyl)benzohydrazide, a derivative, showed signals corresponding to the hexyloxy chain protons at δ 0.85 (m, 3H), 1.28-1.37 (m, 6H), 1.69 (d, J = 6 Hz, 2H), and 4.01 (t, J = 6 Hz, 2H). rsc.org The aromatic protons appeared as doublets at δ 7.02 (d, J = 9 Hz, 2H) and δ 7.72 (d, J = 9 Hz, 2H), with other aromatic signals between δ 7.83-7.88 (m, 4H). rsc.org The NH protons were observed as singlets at δ 10.36 and δ 10.50. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-bromo-N'-(4-(hexyloxy)benzoyl)benzohydrazide, the carbon signals for the hexyloxy group were observed at δ 14.37, 22.52, 25.59, 28.97, 31.42, and 68.14. rsc.org The aromatic carbons resonated at δ 114.57, 124.81, 126.07, 129.79, 129.96, and 132.03, while the carbonyl carbons appeared at δ 165.45 and 165.72. rsc.org Another study on a similar compound, 3-(hexyloxy)benzohydrazide, reported the hexyloxy group carbons at δ 14.37, 23.67, 26.82, 30.29, 32.74, and 69.18. mdpi.com

Interactive ¹H NMR Data Table for this compound Derivatives

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 10.50 | s | 1H | NH | rsc.org |

| 10.36 | s | 1H | NH | rsc.org |

| 7.88-7.83 | m | 4H | Ar-H | rsc.org |

| 7.72 | d, J = 9 Hz | 2H | Ar-H | rsc.org |

| 7.02 | d, J = 9 Hz | 2H | Ar-H | rsc.org |

| 4.01 | t, J = 6 Hz | 2H | -OCH₂- | rsc.org |

| 1.69 | d, J = 6 Hz | 2H | -OCH₂CH ₂- | rsc.org |

| 1.37-1.28 | m | 6H | -(CH₂)₃- | rsc.org |

| 0.85 | m | 3H | -CH₃ | rsc.org |

Interactive ¹³C NMR Data Table for this compound Derivatives

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 165.72 | C=O | rsc.org |

| 165.45 | C=O | rsc.org |

| 161.94 | Ar-C | rsc.org |

| 132.03 | Ar-C | rsc.org |

| 129.96 | Ar-C | rsc.org |

| 129.79 | Ar-C | rsc.org |

| 126.07 | Ar-C | rsc.org |

| 124.81 | Ar-C | rsc.org |

| 114.57 | Ar-C | rsc.org |

| 68.14 | -OCH₂- | rsc.org |

| 31.42 | -CH₂- | rsc.org |

| 28.97 | -CH₂- | rsc.org |

| 25.59 | -CH₂- | rsc.org |

| 22.52 | -CH₂- | rsc.org |

| 14.37 | -CH₃ | rsc.org |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In benzohydrazide (B10538) derivatives, characteristic absorption bands are observed for the N-H, C=O, and C-N groups. derpharmachemica.com For a related compound, (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, the IR spectrum showed characteristic peaks confirming the presence of these functional groups. researchgate.net Generally, the C=O stretching frequency in benzohydrazides is observed in the range of 1595-1654 cm⁻¹. derpharmachemica.com The N-H stretching vibrations typically appear in the region of 3000-3500 cm⁻¹.

Interactive IR Data Table for Benzohydrazide Derivatives

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3000-3500 | N-H stretching | derpharmachemica.com |

| 1595-1654 | C=O stretching | derpharmachemica.com |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule. For 3-(hexyloxy)benzohydrazide, the [M+H]⁺ ion was observed at m/z 237.1598, which is consistent with the calculated value of 237.1600 for the molecular formula C₁₃H₂₁N₂O₂. mdpi.com Similarly, for 2,6-difluoro-3-(hexyloxy)benzohydrazide, the [M+H]⁺ ion was found at m/z 273.1411 (calculated 273.1409 for C₁₃H₁₉F₂N₂O₂). mdpi.com

Interactive Mass Spectrometry Data for Hexyloxy-Substituted Benzohydrazides

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3-(Hexyloxy)benzohydrazide | [M+H]⁺ | 237.1600 | 237.1598 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound is typically recorded as a plot of absorbance versus wavelength. For benzohydrazide derivatives, the spectra can provide information about the conjugation within the aromatic system. researchgate.netumsha.ac.ir The Beer-Lambert law is a fundamental principle used in absorbance spectroscopy to relate absorbance to concentration. libretexts.org The MPI-Mainz UV/VIS Spectral Atlas is a comprehensive database for gaseous molecules. uv-vis-spectral-atlas-mainz.org

Crystallographic Analysis

Crystallographic analysis, particularly single crystal X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms in a crystal.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the detailed molecular structure, including bond lengths, bond angles, and crystal packing. uhu-ciqso.es For a new benzohydrazide derivative, (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, single crystal X-ray crystallography revealed that it crystallizes in the monoclinic system with the C2/c space group. researchgate.net In the crystal structure, intermolecular N–H···O hydrogen bonds link the molecules into infinite chains. researchgate.net Another related compound, 4-(allyloxy)benzohydrazide, was found to crystallize in the monoclinic system, and its molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov

Interactive Crystallographic Data for a Benzohydrazide Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, van der Waals)

Hydrogen Bonding: A predominant feature in the crystal packing of these compounds is hydrogen bonding. In a derivative of this compound, specifically (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, intermolecular N–H···O hydrogen bonds are observed. researchgate.net These bonds link the molecules together, forming infinite chains along the b-axis of the crystal. researchgate.net This type of interaction is a common motif in hydrazide structures, where the hydrazide group (R—C(=O)—NH—NH2) acts as both a hydrogen bond donor and acceptor. nih.gov For instance, in 4-(allyloxy)benzohydrazide, molecules are linked into sheets by both N—H⋯N and N—H⋯O hydrogen bonds. nih.gov The presence and nature of hydrogen bonding can be influenced by the concentration of the compound, with intermolecular hydrogen bonding showing more significant changes with varying concentrations compared to intramolecular hydrogen bonding. nih.gov

Other Interactions: In related benzohydrazide structures, other weak interactions such as C—H···O and C—H···π interactions also play a role in the crystal packing, contributing to the formation of three-dimensional networks. nih.govnih.gov The interplay of these various intermolecular forces, from strong hydrogen bonds to weaker van der Waals forces, is crucial in determining the final crystal structure. numberanalytics.com

Crystal Packing and Supramolecular Assembly in Solid State

The combination of intermolecular interactions leads to the formation of well-defined crystal packing and supramolecular assemblies. Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. numberanalytics.com

In the solid state, derivatives of this compound exhibit specific packing motifs. For example, the infinite chains formed by N–H···O hydrogen bonds in (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide represent a one-dimensional supramolecular assembly. researchgate.net These chains are then further organized in the crystal lattice through other interactions like van der Waals forces. researchgate.net

Table 1: Intermolecular Interactions in this compound Derivatives and Related Compounds

| Compound | Dominant Intermolecular Interactions | Resulting Supramolecular Assembly | Reference |

|---|---|---|---|

| (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide | N–H···O hydrogen bonds, van der Waals interactions | Infinite chains along the b-axis | researchgate.net |

| 4-(Allyloxy)benzohydrazide | N—H⋯O and N—H⋯N hydrogen bonds | Two-dimensional network propagating in the (001) plane | nih.gov |

| (E)-4-amino-N′-[1-(4-methylphenyl)ethylidene]benzohydrazide | N—H⋯O and C—H⋯O hydrogen bonds | Sheets extending across the (001) plane | nih.gov |

| 4-(Dimethylamino)benzohydrazide | N—H⋯N and N—H⋯O hydrogen bonds | Chains of fused rings propagating in the researchgate.net direction | nih.gov |

Tautomerism and Conformational Dynamics

The structural flexibility and potential for isomerism are key chemical features of this compound and its derivatives, particularly aroylhydrazones. These aspects are crucial for understanding their reactivity and interactions in different chemical environments.

Keto-Enol Tautomerization in Aroylhydrazones

Aroylhydrazones, which are derivatives of benzohydrazides, are known to exhibit keto-enol tautomerism. researchgate.net This is a form of constitutional isomerism where the isomers, known as tautomers, are readily interconvertible and are distinguished by the different location of a proton and a double bond. libretexts.org The two tautomeric forms are the keto form, containing a carbonyl group (C=O), and the enol form, containing a hydroxyl group attached to a double-bonded carbon (C=C-OH). oregonstate.edu

The hydrazone group (—C=N—NH—C=O—) in aroylhydrazones can exist in equilibrium between the keto and enol forms. researchgate.netnih.gov The keto form is generally more stable and predominates under normal conditions for most monocarbonyl compounds. libretexts.org However, the equilibrium can be influenced by factors such as intramolecular hydrogen bonding and conjugation, which can stabilize the enol form. libretexts.org For example, in 2,4-pentanedione, the enol form is significantly stabilized by an intramolecular hydrogen bond and conjugation, making it the major tautomer. libretexts.org

The tautomeric state of aroylhydrazones is significant as it can affect their coordination chemistry with metal ions, where they can act as neutral ligands in the keto form or as anionic ligands in the enol form. researchgate.net This tautomerization is a dynamic process and can be catalyzed by both acids and bases. libretexts.org

Conformational Analysis of Molecular Structures

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For molecules like this compound and its derivatives, which possess several rotatable bonds, a multitude of conformations are possible.

Table 2: Conformational Features of Benzohydrazide Derivatives

| Compound | Key Conformational Feature | Dihedral Angle Between Rings | Reference |

|---|---|---|---|

| (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide | trans conformation with respect to C=N bond | 79.0 (1)° | researchgate.net |

| (E)-4-amino-N′-(1-(p-tolyl)ethylidene)benzohydrazide | trans configuration with respect to the C=N double bond | 14.98 (9)° | nih.gov |

| 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide | E-configuration with respect to the C=N double bond; non-coplanar conformation | 73.3 (1)° and 80.9 (1)° | nih.gov |

| (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide (Molecule A) | trans-conformation with respect to the C=N bond | 24.02 (10)° | nih.gov |

| (E)-4-hydroxy-N′-(3-methoxybenzylidene)benzohydrazide (Molecule B) | trans-conformation with respect to the C=N bond | 29.30 (9)° | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic behavior and properties of a molecule. These in silico methods offer deep insights that complement experimental findings.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For benzohydrazide (B10538) derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311+G(d,p). science.govnih.gov These studies begin by optimizing the molecular geometry to find the lowest energy conformation.

The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related benzohydrazide structures, DFT calculations have been used to compare the computed molecular geometry with data obtained from single-crystal X-ray diffraction, often showing a high degree of correlation. nih.gov The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges, are also determined. science.gov These calculations help in identifying the electron-rich and electron-poor regions of the 4-(Hexyloxy)benzohydrazide molecule, which are crucial for understanding its chemical interactions. The hexyloxy group, being electron-donating, influences the electron density distribution across the aromatic ring and the hydrazide moiety.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic transitions of a molecule. scialert.net The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. scialert.netmdpi.com

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.comijarset.com For benzohydrazide derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. The HOMO is typically localized over the electron-rich parts of the molecule, such as the benzoyl and hydrazide groups, while the LUMO is distributed over the aromatic system. The energy gap helps explain the charge transfer interactions that can occur within the molecule. scialert.net

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. ijarset.com |

Note: Specific energy values for this compound are not publicly available and would require dedicated computational studies.

The energies of the frontier orbitals are used to calculate several global reactivity descriptors that quantify the chemical behavior of a molecule. ijarset.com These descriptors provide a theoretical basis for predicting the stability and reactivity of this compound.

Ionization Potential (I) and Electron Affinity (A) : These are estimated from HOMO and LUMO energies using Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO). ijarset.com

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. A stable molecule will have a negative chemical potential. mdpi.com

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. mdpi.comijarset.com

Global Softness (S) : Softness is the reciprocal of hardness (S = 1/η). "Soft" molecules, which have a small energy gap, are more polarizable and chemically reactive. ijarset.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. ijarset.com

| Reactivity Descriptor | Symbol | Formula | Description |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency; indicates stability. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) | Resistance to electron cloud deformation; a measure of stability. ijarset.com |

| Global Softness | S | 1 / η | Reciprocal of hardness; a measure of reactivity. ijarset.com |

| Electrophilicity Index | ω | μ² / 2η | Capacity to accept electrons; defines a molecule's electrophilic nature. ijarset.com |

Note: The calculation of these parameters depends on the HOMO and LUMO energy values.

HOMO-LUMO Energy Gap Analysis

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the compound's interactions with other molecules, particularly biological macromolecules, and to understand the forces governing its solid-state structure.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, typically a protein. journalgrid.com For compounds like this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

In studies involving similar benzamide (B126) or benzohydrazide structures, molecular docking has been used to investigate their binding modes within the active sites of enzymes or receptors. journalgrid.commdpi.com The process involves placing the ligand into the binding pocket of the target protein and evaluating the binding affinity using a scoring function. bioinformation.net

The results reveal key intermolecular interactions, such as:

Hydrogen Bonds: The hydrazide moiety (-C=O-NH-NH₂) is a potent hydrogen bond donor and acceptor, often forming critical hydrogen bonds with amino acid residues like asparagine, valine, or serine in a protein's active site. journalgrid.commdpi.com

Hydrophobic Interactions: The phenyl ring and the hexyloxy chain can engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor. mdpi.com

Pi-Pi Stacking: The aromatic ring can form π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan.

These studies are crucial for structure-based drug design, helping to rationalize the structure-activity relationships (SAR) of a series of compounds. uj.edu.pl

The arrangement of molecules in a crystal is governed by a delicate balance of intermolecular forces. Theoretical methods are used to analyze and quantify these interactions to understand the crystal packing and to calculate the lattice energy, which is the energy released when forming the crystal from infinitely separated molecules.

Hirshfeld Surface Analysis is often used to visualize and quantify intermolecular contacts in the crystal. It provides a graphical representation of the regions of close contact between neighboring molecules. nih.govresearchgate.net

Energy Framework Analysis , based on DFT calculations (e.g., using the CE-B3LYP/6-31G(d,p) model), allows for the quantitative breakdown of the interaction energies between molecular pairs in the crystal. acs.orgresearchgate.net The total interaction energy (E_total) is the sum of four components:

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy (E_dis): Represents the attractive van der Waals forces.

Polarization Energy (E_pol): The attractive interaction arising from the distortion of a molecule's charge distribution by another.

Exchange-Repulsion Energy (E_rep): The short-range repulsive force that prevents molecules from interpenetrating.

| Energy Component | Symbol | Description | Typical Contribution |

| Electrostatic | Eele | Interaction between static charge distributions. | Major attractive force, especially in polar molecules. nih.gov |

| Polarization | Epol | Induction effects from molecular polarizability. | Minor attractive force. nih.gov |

| Dispersion | Edis | van der Waals attractions. | Major attractive force, dominant in nonpolar systems. nih.gov |

| Repulsion | Erep | Short-range repulsive forces. | The sole repulsive component. nih.gov |

| Total Lattice Energy | Etotal | Sum of all pairwise interaction energies. | Overall stability of the crystal lattice. nih.gov |

Note: The specific energy values are highly dependent on the crystal structure of the compound.

Coordination Chemistry and Metallosupramolecular Systems

Synthesis of Metal Complexes with 4-(Hexyloxy)benzohydrazide Derivatives

The synthesis of metal complexes using ligands derived from this compound generally involves the reaction of a pre-synthesized hydrazone ligand with a suitable metal salt in an appropriate solvent.

Researchers have successfully synthesized a variety of transition metal complexes using hydrazone derivatives of this compound. A common strategy involves a two-step process: first, the condensation of this compound with an aldehyde or ketone (such as furan-2-carbaldehyde or pyridine-2-carbaldehyde) to form the Schiff base ligand. researchgate.netresearchgate.net In the second step, this ligand is reacted with metal(II) acetate (B1210297) salts (M(OAc)₂·nH₂O, where M = Cu, Ni, Zn) in a solvent like ethanol (B145695), typically under reflux, to yield the desired metal complex. researchgate.netresearchgate.netchemicalpapers.com

For instance, complexes of Cu(II), Ni(II), and Zn(II) with (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide have been prepared by refluxing the ligand with the corresponding metal acetate hydrate (B1144303) in ethanol for several hours. researchgate.netresearchgate.net Similarly, a zinc(II) complex was obtained by reacting zinc(II) acetate with 4-(hexyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazide in pyridine (B92270). scispace.comacs.org While specific syntheses for Mn(II) and Co(II) complexes of this compound derivatives are less commonly detailed in the literature, general methods for preparing manganese and cobalt hydrazone complexes are well-established. nih.govnih.govekb.egsemanticscholar.org These typically involve reacting the hydrazone ligand with manganese or cobalt salts, such as chlorides or acetates, in alcoholic solvents. ekb.egsemanticscholar.org The resulting complexes are often colored solids that can be isolated by filtration. cyberleninka.ru

Table 1: Synthesis of Transition Metal Complexes with this compound Derivatives

| Ligand Derivative | Metal Ion | Metal Salt | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide | Cu(II), Ni(II), Zn(II) | M(OAc)₂·nH₂O | Ethanol | Reflux for 5 hours | researchgate.net, researchgate.net |

| 4-(Hexyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazide | Zn(II) | Zn(OAc)₂ | Pyridine | Not specified | scispace.com, acs.org |

Aroylhydrazones derived from this compound exhibit keto-enol tautomerism, which is fundamental to their coordination behavior. researchgate.net In the solid state and in solution, the ligand exists predominantly in the keto form (-CO-NH-N=). However, upon complexation with a metal ion, it often undergoes deprotonation and tautomerizes to the enol form (-C(OH)=N-N=). researchgate.netmdpi.com

This enolization allows the hydrazone to act as a monoanionic ligand. Chelation typically occurs in a bidentate fashion through the deprotonated enolic oxygen and the azomethine nitrogen atom (>C=N-). researchgate.netresearchgate.net This forms a stable five-membered chelate ring with the metal center. chem-soc.si If the aldehyde or ketone precursor contains an additional donor atom, such as the nitrogen in a pyridine ring, the ligand can act as a tridentate chelating agent, forming even more stable complexes with two chelate rings. scispace.comacs.orgnih.gov The coordination of the ligand as a deprotonated species is supported by the release of acetic acid during syntheses that use metal acetate salts. mdpi.com

Transition Metal Complexes (e.g., Cu(II), Ni(II), Zn(II), Mn(II), Co(II))

Structural Characterization of Metal Complexes

The precise arrangement of ligands around the central metal ion is determined using various analytical techniques, primarily single-crystal X-ray diffraction, which is complemented by spectroscopic methods.

While crystal structures for other complexes of this compound are not widely available, powder X-ray diffraction (XRD) has been used to confirm the crystalline nature of some complexes. researchgate.net Studies on closely related aroylhydrazone complexes provide insight into expected geometries. For example, a nickel(II) complex with a similar bidentate ligand, (Z)-N′-(4-methoxybenzylidene)benzohydrazide, was found to have a distorted square planar geometry. mdpi.com Manganese(II) and Cobalt(II) hydrazone complexes have been shown to adopt various coordination geometries, including octahedral and pentagonal bipyramidal, depending on the specific ligand and reaction conditions. nih.govsemanticscholar.orgscirp.org

Table 2: Crystallographic Data for a Related Zinc(II) Hydrazone Complex

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|---|

| bis[4-(Hexyloxy)-N'-(pyridin-2-ylmethylene)benzohydrazidato]zinc(II) | C₄₀H₄₄N₆O₄Zn | Triclinic | P-1 | Distorted Octahedral | mdpi.com |

Spectroscopic methods are crucial for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy provides strong evidence for the chelation mode. In the IR spectrum of the free hydrazone ligand, characteristic bands for ν(N-H) (around 3200 cm⁻¹), ν(C=O) (amide I, around 1650 cm⁻¹), and ν(C=N) (azomethine, around 1600 cm⁻¹) are observed. researchgate.netmdpi.com Upon complexation via the enol form, the ν(N-H) and ν(C=O) bands disappear. mdpi.comresearchgate.net Concurrently, new bands appear that are attributed to the ν(C=N-N=C) azine group and the ν(C-O) enolic stretch, typically around 1500-1550 cm⁻¹. mdpi.com The shift of the ν(C=N) band to a lower frequency indicates the coordination of the azomethine nitrogen to the metal ion. mdpi.com Furthermore, the appearance of new, low-frequency bands corresponding to ν(M-O) and ν(M-N) vibrations (typically below 600 cm⁻¹) confirms the formation of the complex. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the hydrazone ligands in solvents like DMF or ethanol typically show intense absorption bands in the ultraviolet region (280-350 nm), which are assigned to π → π* and n → π* transitions within the aromatic rings and the hydrazone moiety. researchgate.netmdpi.com Upon complexation, these intraligand bands may shift, and new, lower-energy bands can appear in the visible region. researchgate.net These new bands are often characteristic of d-d electronic transitions within the transition metal ion or ligand-to-metal charge transfer (LMCT) transitions, providing further evidence of complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is primarily used to characterize the ligand structure before complexation. The spectrum of a hydrazone ligand shows a characteristic signal for the amide proton (-NH-) at around δ 11.0-12.0 ppm and the azomethine proton (-CH=N-) at δ 8.0-9.0 ppm. mdpi.com For diamagnetic complexes like those of Zn(II) or square planar Ni(II), NMR can be used to confirm coordination. A key indicator is the disappearance of the labile -NH- proton signal in the complex's spectrum, which is consistent with deprotonation and enolization upon chelation. mdpi.com

Table 3: Key Spectroscopic Changes Upon Complexation of Aroylhydrazones

| Spectroscopic Method | Observation in Free Ligand | Observation in Metal Complex | Implication |

|---|---|---|---|

| IR | Presence of ν(N-H) and ν(C=O) bands | Disappearance of ν(N-H) and ν(C=O) bands | Deprotonation and coordination in enol form |

| Shift of ν(C=N) band to lower frequency | Coordination of azomethine nitrogen | ||

| Appearance of new ν(M-O) and ν(M-N) bands | Metal-ligand bond formation | ||

| UV-Vis | Intense π → π* and n → π* bands | Shift in intraligand bands; appearance of new d-d or LMCT bands | Coordination alters electronic structure |

| ¹H NMR | Presence of labile -NH- proton signal | Disappearance of -NH- proton signal | Deprotonation upon chelation (for diamagnetic complexes) |

X-ray Diffraction Analysis of Coordination Geometries

Investigation of Magnetic Properties in Metal Complexes

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which helps in determining its electronic structure and coordination geometry. For the (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide complexes, the Cu(II) complex was found to be paramagnetic, as expected for a d⁹ system with one unpaired electron. researchgate.net The Ni(II) complex was reported to be diamagnetic, which strongly suggests a four-coordinate, square planar geometry. researchgate.net This contrasts with the octahedral geometry often found for high-spin Ni(II) complexes, which would be paramagnetic with two unpaired electrons. mdpi.com

Zinc(II) complexes, having a d¹⁰ electronic configuration, are expectedly diamagnetic. researchgate.net For high-spin Co(II) (d⁷) in an octahedral environment, magnetic moments are typically in the range of 4.3–5.2 μB, while high-spin Mn(II) (d⁵) complexes show moments near 5.9 μB, corresponding to four and five unpaired electrons, respectively. researchgate.netnih.gov These measurements are therefore a powerful tool for deducing the stereochemistry of the complexes formed with this compound derivatives.

Thermogravimetric Analysis of Metal Complex Stability

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of metal complexes. This method measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The resulting data provides insights into the decomposition patterns of the complexes, the presence of coordinated or lattice solvent molecules, and the final residue, which is typically a stable metal oxide.

Despite a comprehensive search of scientific literature, specific thermogravimetric analysis data for metal complexes of the parent ligand, this compound, was not found. Research in this area has predominantly focused on the thermal properties of complexes formed with Schiff base derivatives of this compound, such as (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide.

Due to the strict focus of this article solely on this compound and its direct complexes, and the absence of specific TGA research data for these compounds in the available literature, a detailed discussion with research findings and data tables for this specific section cannot be provided at this time. Further experimental research is required to determine the thermal decomposition pathways and stability of metal complexes involving the this compound ligand.

Advanced Materials and Supramolecular Architectures

Liquid Crystalline Behavior and Mesophase Formation

The ability of molecules to form liquid crystal (LC) phases is highly dependent on their shape and intermolecular interactions. Derivatives of 4-(Hexyloxy)benzohydrazide, particularly aroylhydrazones (a type of Schiff base), are well-suited for creating thermotropic liquid crystals, which exhibit LC phases in response to temperature changes. cbpbu.ac.inresearchgate.net

Derivatives of this compound, typically synthesized through the condensation reaction with various aromatic aldehydes, often exhibit liquid crystalline phases. researchgate.net The resulting aroylhydrazone molecules possess a rigid, elongated core structure necessary for the formation of anisotropic mesophases. researchgate.net The presence of the flexible hexyloxy chain helps to lower the melting point, making the liquid crystal phases accessible over a usable temperature range. rsc.org

The specific type of mesophase, such as nematic (N) or smectic (Sm), and the transition temperatures are influenced by the terminal groups on the aldehyde portion of the molecule. tandfonline.comtandfonline.com Intermolecular hydrogen bonding between the hydrazide moieties (–C=O···H–N–) plays a critical role in stabilizing these phases. tandfonline.comtandfonline.comresearchgate.net Studies on analogous aroylhydrazone systems have shown the formation of various mesophases, including smectic A (SmA) and smectic C (SmC) phases. tandfonline.comresearchgate.net For instance, certain N-benzylidene-4-alkoxybenzohydrazide derivatives are known to form stable smectic C phases. researchgate.net

The following interactive table details the thermotropic properties of selected liquid crystal compounds structurally related to this compound derivatives, illustrating the impact of molecular structure on mesophase behavior.

Note: Cr = Crystal, SmA = Smectic A, SmC = Smectic C, N = Nematic, I = Isotropic Liquid. Data is for structurally analogous compounds.

The design of molecules that form liquid crystal phases (mesogens) follows several established principles, many of which are embodied by the this compound structure and its derivatives. uh.edu

Molecular Shape: Mesogens are typically composed of a rigid core and one or more flexible terminal chains. researchgate.netuh.edu The this compound moiety provides the rigid benzoyl group and the flexible hexyloxy tail. When reacted to form aroylhydrazones, an extended, rod-like shape is created, which is conducive to the parallel alignment required for nematic and smectic phases. researchgate.net

Rigid Core: The aromatic rings linked by the hydrazide group (–CO–NH–N=CH–) form a semi-rigid unit that promotes the anisotropic interactions necessary for liquid crystallinity. researchgate.netrsc.org

Flexible Chains: The terminal hexyloxy group acts to lower the melting point of the compound, preventing it from transitioning directly from a solid to an isotropic liquid and thereby allowing the liquid crystal phase to be observed. rsc.org

Intermolecular Forces: Strong, directional intermolecular interactions are crucial for stabilizing the ordered arrangements in a mesophase. The hydrazide group is key in this regard, as its ability to form strong intermolecular hydrogen bonds (N–H···O=C) significantly enhances the thermal stability of the resulting liquid crystal phases. rsc.orgtandfonline.comtandfonline.com

Thermotropic Liquid Crystal Properties of Derivatives

Supramolecular Assembly and Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The this compound molecule is an excellent building block for supramolecular assembly due to its specific and directional hydrogen-bonding capabilities.

The hydrazide functional group (–CONHNH–) is a powerful motif for directing molecular assembly through hydrogen bonding. nih.gov In the solid state, molecules containing this group typically form extensive and robust hydrogen-bond networks. nih.govmdpi.comrsc.org The primary interaction is the strong hydrogen bond between the amide proton (N–H) as the donor and the carbonyl oxygen (C=O) as the acceptor. researchgate.net

This interaction leads to the formation of predictable supramolecular synthons, such as head-to-tail dimers or extended one-dimensional chains. In more complex arrangements, acylhydrazine units can create three-dimensional reticular (net-like) hydrogen-bonding networks, which impart significant stability and robustness to the resulting material. nih.gov The existence and nature of these hydrogen bonds can be confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy, where the stretching frequencies of the N–H and C=O groups shift upon bond formation. researchgate.netajchem-a.com These interactions can also persist in solution, promoting aggregation and pre-organization for further assembly processes.

In the context of supramolecular chemistry, this compound serves as a programmable molecular component for constructing larger, functional architectures. rsc.orgnih.gov Its role is defined by its distinct parts:

The Hydrazide Headgroup: This group acts as a reliable and directional hydrogen-bonding unit. It can form strong, self-complementary interactions (linking identical molecules) or act as a recognition site to bind with other molecules that have complementary hydrogen-bonding patterns. nih.gov This allows for the programmed assembly of complex, multi-component systems. rsc.org

The Aryl Core: The central benzene (B151609) ring provides structural rigidity and can participate in aromatic (π–π stacking) interactions, further stabilizing the supramolecular assembly.

The Hexyloxy Tail: This flexible alkyl chain enhances solubility in organic solvents, which is crucial for solution-based self-assembly processes. It also acts as a "soft" component that can influence the packing of the molecules, helping to direct the formation of specific architectures like micelles, fibers, or liquid crystalline phases. researchgate.net

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. mdpi.com Derivatives of this compound are prime candidates for forming such systems, with the primary driving force being the strong, directional hydrogen bonds of the hydrazide group. nih.gov

Role of this compound in Supramolecular Systems

Crystal Engineering for Functional Materials

Crystal engineering of this compound focuses on the rational design and control of its solid-state architecture to develop materials with specific and enhanced functionalities. This is achieved by understanding and manipulating the non-covalent interactions that govern the assembly of molecules in the crystalline state. The hydrazide functional group, with its hydrogen bond donor (-NH, -NH2) and acceptor (C=O) sites, combined with the hydrophobic hexyloxy chain, provides a versatile platform for creating diverse supramolecular structures.

Control over Solid-State Structures

The hydrazide moiety is a potent director of crystal packing. The N-H and N-H₂ groups are strong hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This typically leads to the formation of robust and predictable hydrogen-bonding networks. For instance, in a closely related derivative, (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, single-crystal X-ray crystallography reveals that intermolecular N–H···O hydrogen bonds are the primary interactions linking the molecules. These interactions create infinite chains, demonstrating a fundamental mode of self-assembly for the 4-(hexyloxy)benzoyl scaffold. researchgate.net

Further control over the dimensionality of the supramolecular structure can be achieved by utilizing all available hydrogen bonding sites. In the crystal structure of 4-(allyloxy)benzohydrazide, a compound with a shorter, unsaturated alkoxy chain, both N—H⋯O and N—H⋯N hydrogen bonds are observed. nih.gov The interplay of these interactions results in the formation of a two-dimensional network, with molecules linked into sheets. nih.gov This suggests that by careful selection of crystallization conditions and, if applicable, co-formers, it is possible to guide the assembly of this compound into desired one-dimensional chains or two-dimensional layers.

In essence, the control over the solid-state structure of this compound and its derivatives is a multifactorial challenge, relying on the precise manipulation of strong hydrogen bonds, weaker C—H···π interactions, and van der Waals forces.

Influence of Crystal Packing on Material Functionality

The arrangement of molecules in the solid state, or crystal packing, has a profound impact on the macroscopic properties and functionality of materials derived from this compound. The nature and dimensionality of the supramolecular architecture, dictated by the intermolecular interactions, directly influence properties such as thermal stability, solubility, and optoelectronic behavior.

The extensive hydrogen-bonding networks found in benzohydrazide (B10538) crystals are key to their structural stability. For example, the formation of infinite chains or two-dimensional sheets through N—H···O and N—H⋯N bonds creates a highly ordered and stable crystalline lattice. researchgate.netnih.gov This high degree of order is often a prerequisite for advanced material applications. The stability conferred by these interactions can lead to materials with higher melting points and greater resistance to thermal degradation.

The functionality of materials derived from this compound can also be influenced by the presence of different polymorphs—crystals with the same chemical composition but different molecular packing. While no specific polymorphs of this compound have been reported, polymorphism is a common phenomenon in such flexible molecules. Different polymorphic forms can exhibit distinct properties, and the ability to selectively crystallize a desired polymorph is a key aspect of crystal engineering.

The arrangement of the aromatic rings and the hexyloxy chains within the crystal lattice can also affect the material's properties. For example, π-π stacking interactions between the benzene rings, while often weak, can create pathways for charge transport, which is relevant for electronic applications. The spatial organization of the hydrophobic hexyloxy chains can create channels or layers within the crystal, influencing the material's interaction with solvents or its potential use in host-guest chemistry. In related structures, the segregation of aliphatic chains into less dense regions of the crystal alternates with more densely packed subunits held together by stronger interactions. nih.gov This anisotropic packing can lead to direction-dependent material properties.

Derivatives of this compound have been investigated for their potential as functional materials. For instance, a Schiff base derivative, (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, has shown promise as an anticarcinogenic agent. researchgate.net The specific crystal packing of this derivative, which facilitates its interaction with biological macromolecules, is crucial to its function. researchgate.net This highlights how control over crystal packing can directly translate to enhanced biological activity.

Data Tables

Table 1: Crystallographic Data for (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| Key Intermolecular Interactions | N–H···O hydrogen bonds, van der Waals interactions |

| Supramolecular Motif | Infinite chains along the b-axis |

| Energy Framework | Stabilization dominated by dispersion energy |

Table 2: Supramolecular Interactions in Related Benzohydrazide Structures

| Compound | Key Interactions | Resulting Supramolecular Structure | Reference |

| 4-(Allyloxy)benzohydrazide | N—H⋯O and N—H⋯N hydrogen bonds | Two-dimensional network (sheets) | nih.gov |

| 2-(4-Hexyloxyphenyl)-1H-benzimidazole | N—H⋯N bonds and C—H⋯π interactions | Herringbone-like chains | nih.gov |

| 4-[(4-Methylbenzyl)oxy]benzohydrazide | N—H⋯N and N—H⋯O hydrogen bonds | Di-periodic supramolecular structure | mdpi.com |

Biological Interaction Mechanisms and in Vitro Studies

Molecular Interactions with Nucleic Acids

Research into the interaction of 4-(Hexyloxy)benzohydrazide derivatives with DNA has uncovered specific binding modes and the capacity to induce DNA cleavage, suggesting a potential for these compounds to act as genotoxic agents or as a basis for developing new therapeutic agents that target DNA.

DNA Binding Modes (e.g., Intercalation)

Studies involving metal complexes of Schiff base-hydrazones derived from this compound have indicated that these compounds can bind to DNA. researchgate.netresearchgate.net The primary mode of interaction is suggested to be intercalation, where the planar aromatic rings of the molecule insert themselves between the base pairs of the DNA double helix. researchgate.netresearchgate.netijabbr.com This non-covalent interaction is a common binding mode for many molecules that interact with DNA. researchgate.netnih.gov The process is thermodynamically favored due to the hydrophobic effect, which involves the displacement of water molecules from the DNA binding site. ijabbr.com

Specifically, UV-visible absorption titration methods have been employed to investigate the DNA-binding activities of these compounds. researchgate.netresearchgate.net The binding of copper (II), nickel (II), and zinc (II) complexes of (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide to calf thymus DNA (CT-DNA) has been observed. researchgate.netresearchgate.net The results from these studies revealed that all the tested compounds bind to DNA through an intercalative mode. researchgate.net Further analysis of the copper (II) complex indicated a covalent bond character in its interaction with DNA. researchgate.net

DNA Cleavage Activities

In addition to binding, certain derivatives of this compound have demonstrated the ability to cleave DNA. researchgate.netresearchgate.net This activity has been assessed using agarose (B213101) gel electrophoresis. researchgate.netresearchgate.net The cleavage mechanism appears to be multifaceted, involving both oxidative and hydrolytic pathways. researchgate.netresearchgate.net

The presence of an oxidative agent, such as hydrogen peroxide (H2O2), facilitates the DNA cleavage process. researchgate.netresearchgate.net The radicals implicated in this oxidative cleavage include hydrogen peroxide, superoxide, and hydroxyl radicals. researchgate.net Studies have shown that metal complexes, particularly the copper (II) complex of the furan-derived Schiff base-hydrazone of this compound, are effective at cleaving pBR322 plasmid DNA. researchgate.netresearchgate.net In contrast, the corresponding nickel (II) and zinc (II) complexes showed slight interaction with DNA. researchgate.net The compound with the most significant cleavage and binding interaction was identified as the Cu(II) complex, followed by the Ni(II) and Zn(II) complexes. researchgate.net

Enzymatic Inhibition Profiles

Derivatives of this compound have been evaluated for their potential to inhibit several key enzymes implicated in the pathology of neurodegenerative disorders, such as Alzheimer's disease.

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. drugbank.comepa.gov Research has shown that various benzohydrazide (B10538) derivatives can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comnih.gov

A study on (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, a derivative of this compound, reported its investigation for cholinesterase enzyme activity. researchgate.net While specific inhibitory concentrations (IC50) for this particular compound were not detailed in the provided context, the broader class of benzohydrazide derivatives has shown promise. For instance, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated dual inhibition of both AChE and BChE, with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com Similarly, hydrazones derived from 4-(trifluoromethyl)benzohydrazide also exhibited dual inhibition with IC50 values of 46.8-137.7 µM for AChE and 19.1-881.1 µM for BChE. nih.gov

Molecular docking studies have provided insights into the potential binding modes of these inhibitors within the active sites of the enzymes. nih.gov For both AChE and BChE, the compounds were found to occupy the enzyme's active cavity. nih.gov

Table 1: Cholinesterase Inhibition by Benzohydrazide Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) |

|---|---|---|

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 mdpi.com |

| BChE | 58.0–277.5 mdpi.com | |

| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8–137.7 nih.gov |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) is a crucial enzyme in the metabolism of monoamine neurotransmitters and is a target for the treatment of depression and Parkinson's disease. nih.govresearchgate.net Studies have explored the potential of benzohydrazide derivatives as MAO inhibitors.

In silico molecular docking analyses of hydrazide-hydrazone derivatives of 4-hydroxybenzohydrazide suggested that some of these compounds could act as dual inhibitors of both MAO-B and AChE. pensoft.net Another study on 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides found them to be highly potent dual inhibitors of both MAO-A and MAO-B, with IC50 values in the lower micro-molar range. nih.gov For instance, one of the most active MAO-A inhibitors from this series had an IC50 value of 0.11 ± 0.005 μM. nih.gov

Table 2: MAO Inhibition by Benzohydrazide and Related Derivatives

| Compound Series | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] researchgate.netnih.govthiazine-3-carbohydrazide 1,1-dioxide (9i) | MAO-A | 0.11 ± 0.005 nih.gov |

| Methyl 4-hydroxy-2H-benzo[e] researchgate.netnih.govthiazine-3-carboxylate 1,1-dioxide (3) | MAO-B | 0.21 ± 0.01 nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 mdpi.com |

Beta-Secretase (BACE-1) Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govmdpi.com As such, BACE1 is a significant therapeutic target. While specific studies on the BACE1 inhibitory activity of this compound itself are not prevalent in the provided search results, the broader class of hydrazide-containing compounds has been investigated. The development of BACE1 inhibitors is an active area of research, with a focus on creating selective inhibitors to minimize potential side effects. nih.govqmul.ac.uk

Catechol Oxidase Activity

Catechol oxidases are enzymes containing a type 3 dicopper cofactor that catalyze the oxidation of ortho-diphenols to their corresponding ortho-quinones. wikipedia.org This process is responsible for enzymatic browning in plants and is a subject of interest for developing biomimetic catalytic systems. wikipedia.orgrsc.org The catalytic activity of these enzymes is dependent on factors like pH, with optimal activity generally observed between pH 4 and 8. wikipedia.org

In the context of this compound, studies on its derivatives provide insight into potential catalytic activities. Research on aroylhydrazone ligands, including the related compound (Z)-N′-(furan-2-ylmethylene)-4-(hexyloxy)benzohydrazide, has explored their coordination with transition metals like Cu(II), Ni(II), and Zn(II). researchgate.net The in situ generated copper (II) complexes of similar hydrazone derivatives have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catechol oxidase. researchgate.net This suggests that the this compound scaffold can be a component of synthetic systems designed to replicate the function of this enzyme family.

Cellular and Molecular Interaction Studies (In Vitro)

Investigation of Cellular Viability and Proliferation Modulation

The modulation of cellular viability and proliferation is a key indicator of a compound's potential as a therapeutic agent. A derivative of this compound, specifically (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, has demonstrated potent anticancer effects in vitro. researchgate.netresearchgate.net Studies have shown that this compound causes a dose-dependent suppression of cell viability in breast cancer cell lines. researchgate.netresearchgate.net

The antiproliferative activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC₅₀ values for this derivative against two different breast cancer cell lines highlight its efficacy. researchgate.netresearchgate.net

| Cell Line | Description | IC₅₀ Value (µM) |

|---|---|---|

| MCF7 | Estrogen receptor-positive breast cancer | 85 |

| MDA-MB-231 | Triple-negative breast cancer | 115 |

These findings indicate a significant inhibitory effect on the proliferation of cancer cells, establishing the benzohydrazide derivative as a compound of interest for further investigation in oncology. researchgate.net

Modulation of Cellular Migration and Colony Formation

Beyond inhibiting proliferation, effective anticancer agents often modulate the ability of cancer cells to migrate and form new colonies, processes central to metastasis. The derivative (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide has been shown to suppress both of these cellular behaviors. researchgate.netresearchgate.net Research indicates that the compound significantly reduces the colony-forming ability of treated cancer cells. researchgate.net Furthermore, it displayed a notable anti-migrative effect on hepatocellular carcinoma cells. researchgate.net This dual action of inhibiting cell growth and movement underscores its potential to interfere with cancer progression.

Mechanisms of Biological Activity (e.g., p53 stabilization, MDM2 binding)

A critical pathway in cancer biology involves the tumor suppressor protein p53 and its negative regulator, MDM2. nih.gov The p53 protein acts as a "guardian of the genome," controlling cell cycle and apoptosis. MDM2 is an E3 ligase that targets p53 for degradation, thereby suppressing its tumor-suppressing function. nih.gov Inhibiting the p53-MDM2 interaction is a well-established therapeutic strategy to restore p53 function in cancer cells. nih.govnih.gov

While direct studies on this compound's interaction with the p53-MDM2 axis were not found in the reviewed literature, research on other heterocyclic compounds provides a potential mechanistic framework. For instance, a thiosemicarbazone derivative, MeOIstPyrd, has been shown to inhibit the growth of skin cancer cells by restoring mutant p53. researchgate.net Mechanistic studies revealed that MeOIstPyrd binds to the p53-binding pocket of MDM2, blocking the p53-MDM2 interaction. researchgate.net This action stabilizes p53 by increasing its half-life and leads to the activation of downstream apoptotic pathways. researchgate.net This suggests that compounds with a hydrazide-related scaffold may have the potential to act through this important anticancer mechanism.

Pathway Analysis (e.g., KEGG pathways related to specific biological processes)

To understand the broader biological impact of a compound, pathway analysis is often employed. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database of manually drawn pathway maps representing current knowledge of molecular interaction and reaction networks. macrogen.comgenome.jpnih.gov Analyzing which pathways are affected by a compound can reveal its mechanism of action on a systemic level. nih.gov

For the derivative (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, computational pathway analysis was performed. researchgate.netresearchgate.net This analysis, using KEGG pathways, identified a significant enrichment in pathways related to cancer. researchgate.netresearchgate.netresearchgate.net This finding corroborates the in vitro cellular assays and suggests that the compound's anticancer activity is a result of its influence on multiple, interconnected biological pathways that are fundamental to cancer cell growth and survival.

In Vitro Antimicrobial Screening

Benzohydrazide and its derivatives are recognized for their wide range of biological activities, including antimicrobial effects. umsha.ac.irthepharmajournal.com The emergence of bacterial resistance to existing antibiotics has driven the search for new antimicrobial agents, and benzohydrazide derivatives have shown promise in this area. umsha.ac.ir

In vitro screening of various benzohydrazide derivatives has demonstrated significant antibacterial and antifungal properties. Iodinated 1,2-diacylhydrazines and benzohydrazide-hydrazones, which include a 4-substituted benzohydrazide moiety, have been found to be potent antibacterial agents against Gram-positive cocci. researchgate.net Notably, activity was observed against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.net

| Microorganism Type | Activity Noted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria (including MRSA) | Potent antibacterial activity | As low as 7.81 µM |

| Human pathogenic fungi | Inhibitory activity | ≥1.95 µM |

These results indicate that the benzohydrazide scaffold is a valuable pharmacophore for the development of new antimicrobial drugs. researchgate.net While specific data for this compound was not detailed, the consistent activity across the class of derivatives suggests its potential in this therapeutic area.

In Vitro Antioxidant Potential Assessment

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays, primarily focusing on their ability to scavenge synthetic free radicals. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.complos.orgzen-bio.comresearchgate.net These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH or ABTS radicals, respectively, which is observable as a change in color and measured spectrophotometrically. mdpi.comjrespharm.comzen-bio.com

Hydrazone derivatives, a class to which this compound belongs, are recognized for their antioxidant activities. qau.edu.pk Studies on related structures, such as (E)-4-(hexyloxy)-N'-(1-(naphthalen-2-yl)ethylidene)benzohydrazide, have demonstrated their ability to suppress cell viability, migration, and colony formation in cancer cell lines, which is partly attributed to their antioxidant properties. researchgate.net The presence of phenolic hydroxyl groups and the hydrazone moiety are considered crucial for the radical-scavenging capabilities of these compounds. unica.it For instance, research on a series of benzimidazole (B57391) hydrazones revealed that the number and position of hydroxyl groups on the aryl ring significantly influence the antioxidant capacity. unica.it